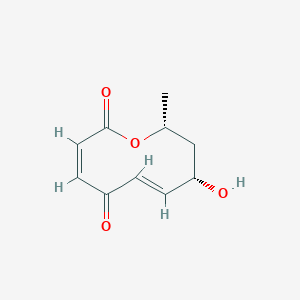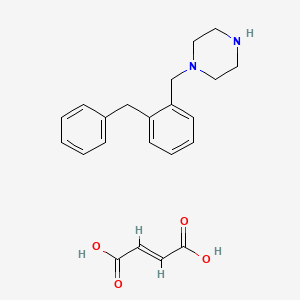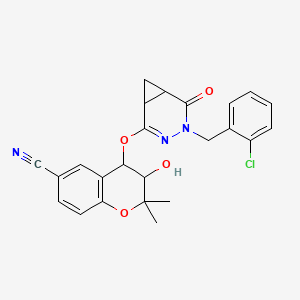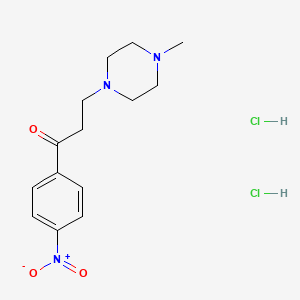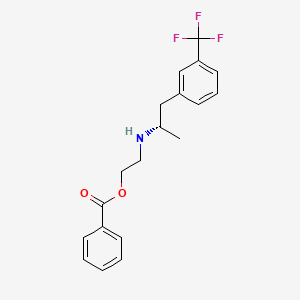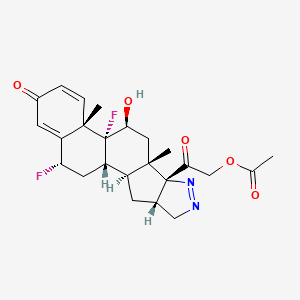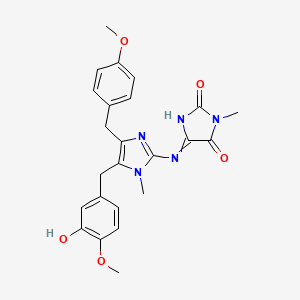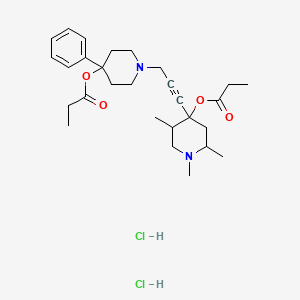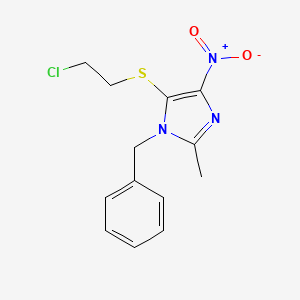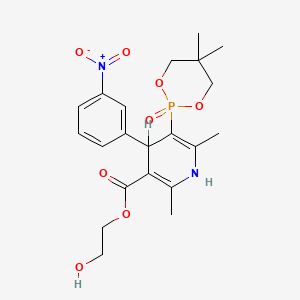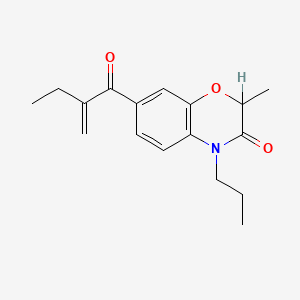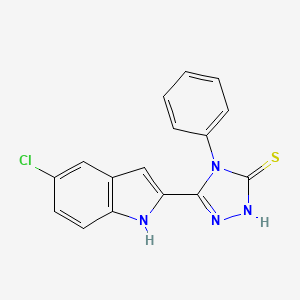
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with an indole moiety This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Formation of the Triazole Ring: The indole derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenylhydrazine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidized Derivatives: Products with oxidized indole moieties.
Reduced Derivatives: Dihydro derivatives of the triazole ring.
Substituted Derivatives: Compounds with various substituents replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA synthesis, and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,4-Dihydro-4-phenyl-3H-1,2,4-triazole-3-thione: Lacks the indole moiety, resulting in different biological activities.
5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione: Similar structure but without the dihydro component, leading to variations in chemical reactivity.
Uniqueness
2,4-Dihydro-5-(5-chloro-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is unique due to the combination of the indole and triazole rings, along with the presence of the chloro and phenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
特性
CAS番号 |
126016-36-2 |
|---|---|
分子式 |
C16H11ClN4S |
分子量 |
326.8 g/mol |
IUPAC名 |
3-(5-chloro-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClN4S/c17-11-6-7-13-10(8-11)9-14(18-13)15-19-20-16(22)21(15)12-4-2-1-3-5-12/h1-9,18H,(H,20,22) |
InChIキー |
UJZIXXYOTXVQDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(N3)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


